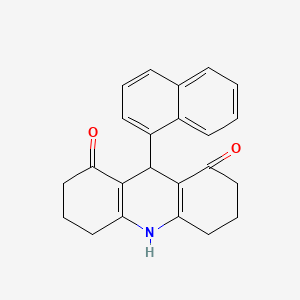
9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione: is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused to an octahydroacridine core with two ketone groups at positions 1 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of naphthalene derivatives with appropriate acridine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and fluorescent probes due to their ability to interact with biological macromolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-microbial activities. Their ability to intercalate with DNA makes them promising candidates for drug development.
Industry: In the field of material science, the compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism by which 9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione exerts its effects is primarily through its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the inhibition of topoisomerases and the induction of oxidative stress within cells.
Comparison with Similar Compounds
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
- Naphthalene, 1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-
Comparison: Compared to similar compounds, 9-Naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione stands out due to its unique combination of a naphthalene ring and an octahydroacridine core. This structure imparts distinct electronic properties, making it particularly useful in organic electronics and medicinal chemistry. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.
Properties
IUPAC Name |
9-naphthalen-1-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-19-12-4-10-17-22(19)21(23-18(24-17)11-5-13-20(23)26)16-9-3-7-14-6-1-2-8-15(14)16/h1-3,6-9,21,24H,4-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQARLDWCNGEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














